

# Physicochemical properties of [3-(Fluoromethyl)oxetan-3-yl]methanol

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## Compound of Interest

Compound Name: [3-(Fluoromethyl)oxetan-3-yl]methanol

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An In-Depth Technical Guide to the Physicochemical Properties of [3-(Fluoromethyl)oxetan-3-yl]methanol

## Authored by a Senior Application Scientist

### Abstract

The oxetane motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to act as a polar surrogate for traditionally used, and often metabolically labile, functional groups. Its unique three-dimensional structure and favorable electronic properties can significantly enhance key drug-like attributes, including solubility, metabolic stability, and cell permeability. This guide provides an in-depth analysis of [3-(Fluoromethyl)oxetan-3-yl]methanol (CAS: 61729-10-0), a key building block in this class. We will explore its core physicochemical properties, provide validated experimental protocols for their determination, and discuss the mechanistic rationale behind these analytical choices, offering a comprehensive resource for researchers in drug discovery and chemical synthesis.

## Introduction: The Strategic Value of Fluorinated Oxetanes in Drug Design

The strategic incorporation of small, strained ring systems into drug candidates is a powerful tactic for navigating the complex landscape of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxetane ring, a four-membered cyclic ether, is particularly

noteworthy. It serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic stability without introducing excessive lipophilicity.

[\[1\]](#)[\[2\]](#)

The subject of this guide, **[3-(Fluoromethyl)oxetan-3-yl]methanol**, combines the benefits of the oxetane scaffold with the unique properties of fluorine. The introduction of a fluoromethyl group can further modulate electronic properties, influence hydrogen bond acidity, and block potential sites of metabolism. Understanding the fundamental physicochemical properties of this molecule is therefore critical for its effective application in the synthesis of novel therapeutic agents. This document serves as a practical guide to characterizing this important building block.

## Core Physicochemical Profile

A foundational understanding of a molecule's properties is the first step in its application. The key physicochemical data for **[3-(Fluoromethyl)oxetan-3-yl]methanol** are summarized below. Where experimental data is not publicly available, scientifically sound estimates based on analogous structures are provided.

Property	Value / Estimated Value	Source / Rationale
CAS Number	61729-10-0	[3][4]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> FO <sub>2</sub>	[3]
Molecular Weight	120.12 g/mol	[3]
Boiling Point	Predicted: ~140-155 °C	Based on predicted data for the highly analogous (3-Fluorooxetan-3-yl)methanol (137.5±15.0 °C).[5]
Density	Predicted: ~1.2-1.3 g/cm <sup>3</sup>	Based on predicted data for the highly analogous (3-Fluorooxetan-3-yl)methanol (1.24±0.1 g/cm <sup>3</sup> ).[5]
pKa (hydroxyl proton)	Estimated: ~15-16	Primary alcohols typically exhibit a pKa in this range.[6] [7] The electron-withdrawing effect of the fluoromethyl group may slightly lower this value.
LogP (Lipophilicity)	Not publicly available	Requires experimental determination (See Section 3.2).
Aqueous Solubility	Not publicly available	Requires experimental determination (See Section 3.3).

## Experimental Determination of Key Properties: Protocols and Rationale

The trustworthiness of any experimental data hinges on the validity of the protocol used to generate it. This section details robust, field-proven methodologies for determining the critical physicochemical parameters of novel compounds like **[3-(Fluoromethyl)oxetan-3-yl]methanol**.

## Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:** NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms. A standard protocol for a small molecule involves acquiring both  $^1\text{H}$  and  $^{13}\text{C}$  spectra. The use of a deuterated solvent is crucial as it is "invisible" in the  $^1\text{H}$  spectrum and provides a deuterium signal for the spectrometer's field-frequency lock.<sup>[8]</sup> An internal standard, such as tetramethylsilane (TMS), provides a universal reference point (0 ppm) for chemical shifts, ensuring data reproducibility across different instruments.<sup>[8]</sup>

### Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

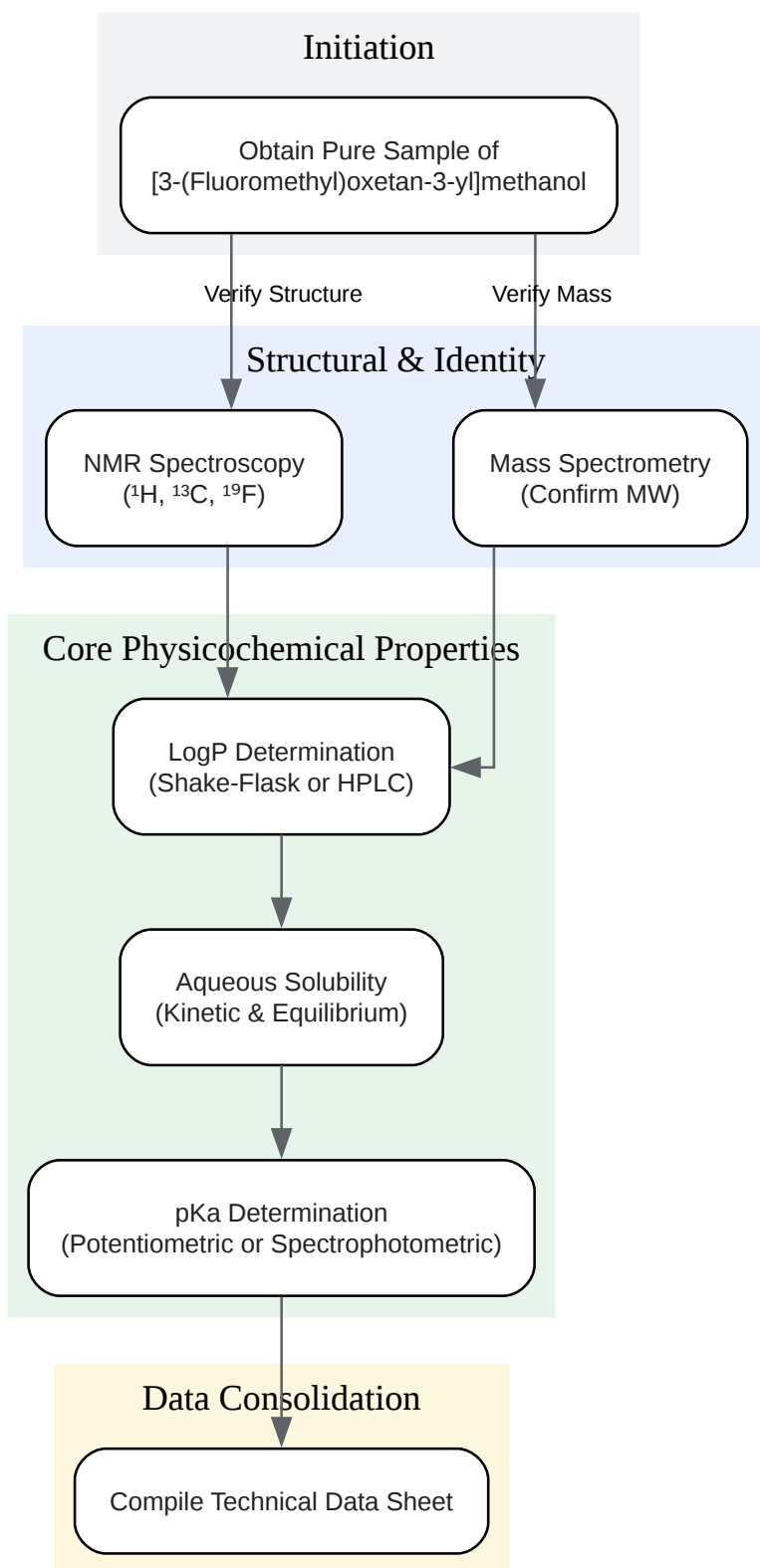
- **Sample Preparation:**
  - Accurately weigh 5-10 mg of **[3-(Fluoromethyl)oxetan-3-yl]methanol** for  $^1\text{H}$  NMR (or 20-50 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.<sup>[8]</sup>
  - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
  - Add a small amount of an internal standard (e.g., TMS).
  - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- **Instrument Setup:**
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.
- **Data Acquisition:**

- Acquire a standard 1D  $^1\text{H}$  spectrum. Ensure the spectral width covers the expected range of chemical shifts (typically -1 to 12 ppm).[9]
- Acquire a proton-decoupled 1D  $^{13}\text{C}$  spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[9]
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum to ensure all peaks are in positive absorption mode.
  - Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or using the residual solvent peak as a secondary reference.[9]
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.

## Lipophilicity Determination (LogP)

**Expertise & Rationale:** Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a critical determinant of its pharmacokinetic behavior.[10] It is quantified by the partition coefficient (P) between n-octanol and water, expressed as its logarithm (LogP). A LogP value in the range of 1-3 is often considered optimal for oral drug absorption. The "shake-flask" method is the universally recognized gold standard for its direct measurement.[11] For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and widely used indirect method.[11][12]

**Workflow:** Physicochemical Property Characterization



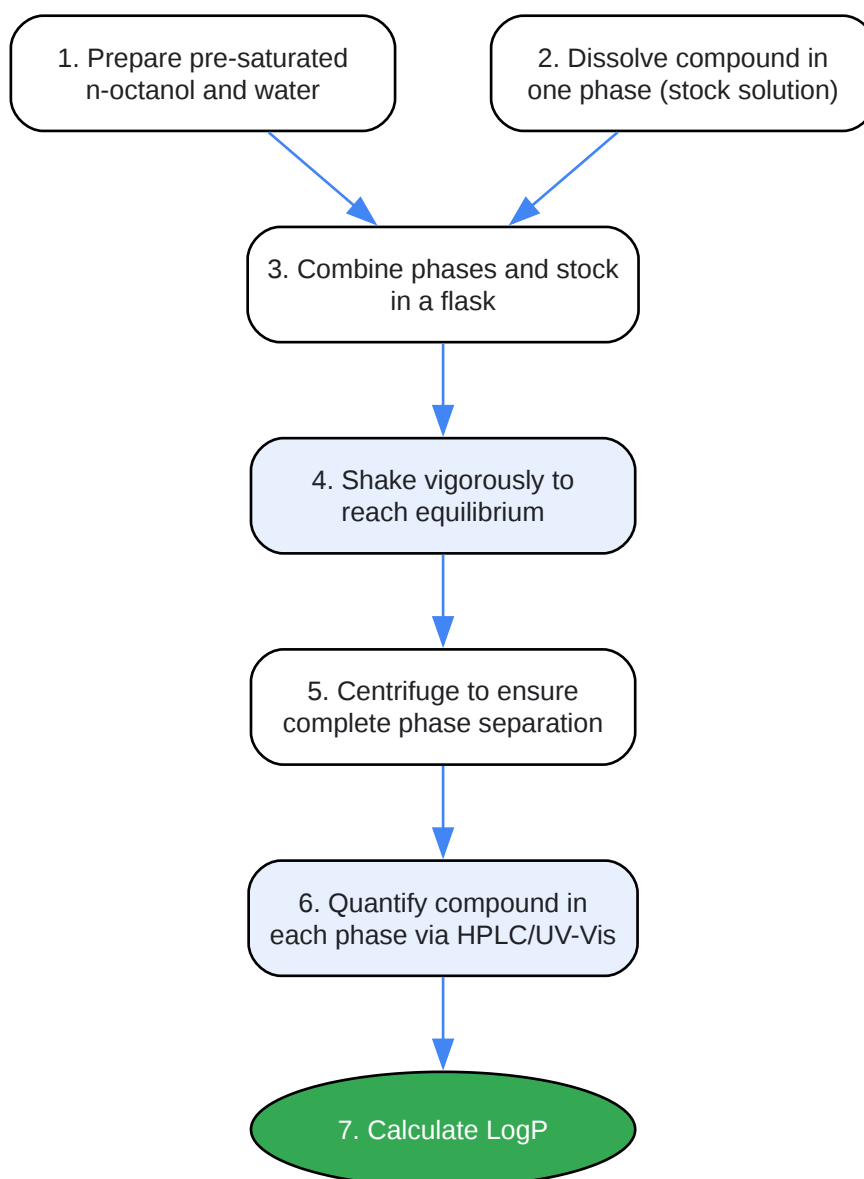
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Caption: General workflow for characterizing a novel chemical entity.

## Protocol: Shake-Flask Method for LogP Determination

- Preparation:
  - Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol or water for this molecule).
  - Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This is a critical step to ensure thermodynamic equilibrium.
- Partitioning:
  - Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.
  - Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[\[11\]](#)
- Phase Separation:
  - Centrifuge the mixture to ensure complete separation of the two phases and break any emulsions.
- Quantification:
  - Carefully remove an aliquot from both the n-octanol and aqueous layers.
  - Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation:
  - Calculate LogP using the formula:  $\text{LogP} = \log_{10} \left( \frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Water}]} \right)$ .

## Diagram: Shake-Flask LogP Determination



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Caption: Step-by-step workflow for the shake-flask LogP method.

## Aqueous Solubility Determination

Expertise & Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits absorption and bioavailability.[13] Therefore, assessing solubility early and accurately is paramount. Two types of solubility are relevant in drug discovery: kinetic and thermodynamic (or equilibrium). Kinetic solubility measures the point of precipitation from a stock solution (often in DMSO) and is used for high-throughput screening.[14] Thermodynamic solubility is the true

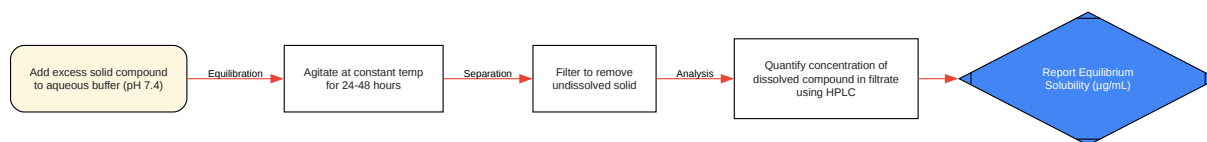


equilibrium value and is more resource-intensive but provides the definitive measure for pre-formulation studies.[\[13\]](#)[\[14\]](#)

#### Protocol: Equilibrium Solubility Assay (Shake-Flask Method)

- Preparation:
  - Add an excess amount of solid **[3-(Fluoromethyl)oxetan-3-yl]methanol** to a vial containing a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
- Equilibration:
  - Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[\[13\]](#)
- Separation:
  - Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid. This step is critical to avoid artificially high results.
- Quantification:
  - Analyze the clear filtrate using a validated HPLC method with a standard calibration curve to determine the precise concentration of the dissolved compound.[\[15\]](#)
- Result:
  - The measured concentration is the equilibrium solubility of the compound under the specified conditions. A common benchmark for good solubility in drug discovery is >60 µg/mL.[\[13\]](#)

Diagram: Equilibrium Solubility Assay Workflow



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Caption: Workflow for determining thermodynamic aqueous solubility.

## Safety and Handling

As a matter of professional practice, all chemicals should be handled with care, assuming they are potentially hazardous until proven otherwise.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling **[3-(Fluoromethyl)oxetan-3-yl]methanol**.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.<sup>[16]</sup> Avoid contact with skin and eyes.<sup>[17]</sup>
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration may be recommended.<sup>[16]</sup><sup>[17]</sup>
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

## Conclusion

**[3-(Fluoromethyl)oxetan-3-yl]methanol** represents a valuable and strategically important building block for medicinal chemistry. Its unique combination of a strained polar oxetane ring and a fluoromethyl group offers a compelling tool for optimizing the physicochemical properties of drug candidates. A thorough characterization of its core properties—structure, lipophilicity, and solubility—is essential for its rational application. The protocols and rationale detailed in

this guide provide a robust framework for researchers to generate high-quality, reliable data, thereby accelerating the drug discovery and development process.

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